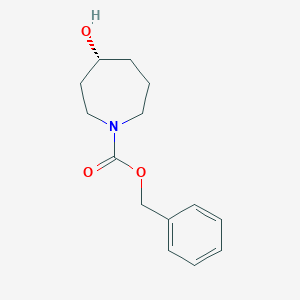
(4R)-N-Cbz-4-hydroxy-azepane
Übersicht
Beschreibung
(4R)-N-Cbz-4-hydroxy-azepane is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4R)-N-Cbz-4-hydroxy-azepane is a compound with significant potential in pharmaceutical development due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₉NO₃ and is characterized by:
- A hydroxy group at the 4-position of the azepane ring.
- A carbobenzyloxy (Cbz) protecting group on the nitrogen atom.
These structural elements are crucial for its biological interactions and reactivity, influencing its binding affinity with various biological macromolecules.
Interaction Studies
Preliminary studies indicate that this compound may exhibit enhanced binding affinity for target proteins or enzymes due to the presence of the hydroxy group. This group is thought to facilitate hydrogen bonding interactions, which are essential for effective binding to biological targets.
Pharmacological Potential
The compound's potential applications include:
Synthesis and Methodologies
The synthesis of this compound typically involves asymmetric synthesis techniques that improve yields and selectivity. Recent methodologies focus on optimizing these processes to enhance the compound's biological properties while ensuring high purity levels.
Synthetic Routes
The following table summarizes various synthetic routes and their implications for biological activity:
| Synthetic Route | Description | Biological Implications |
|---|---|---|
| Asymmetric synthesis | Involves chiral catalysts to produce enantiomerically pure compounds | Enhances specificity in biological interactions |
| Hydroxy group modification | Altering the hydroxy group can affect solubility and binding affinity | May lead to improved pharmacokinetics |
| Cbz protection strategies | Protecting the nitrogen allows for selective reactions | Facilitates further functionalization without loss of activity |
Case Study 1: Antibacterial Screening
In a comparative study of structurally similar compounds, those containing azepane rings exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. While direct studies on this compound are needed, its structural similarities suggest it could exhibit comparable effects .
Case Study 2: Enzyme Inhibition
Research on related azepane derivatives has shown significant inhibitory effects on urease, with IC50 values indicating strong potential as therapeutic agents. For example, some derivatives achieved IC50 values as low as 2.14 µM, highlighting the importance of structural features in enhancing biological efficacy .
Eigenschaften
IUPAC Name |
benzyl (4R)-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUQWPNVHGPQC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















